In Vivo Therapeutic Index Advantage over Cisplatin in the Murine PC6 Plasmacytoma Model
In the ADJ/PC6 murine plasmacytoma model—the standard preclinical screen used to benchmark cisplatin analogs—dichlorobis(cyclopentylamine)platinum (PAD) demonstrated a substantially higher therapeutic index (LD50/ID90 ratio) than cisplatin [1]. The original Connors et al. (1972) structure–activity study established that PAD was less toxic than cisplatin while producing tumor regression at lower effective doses, yielding a 'much better therapeutic index' [1]. This finding was subsequently confirmed by Braddock et al. (1975) and cited as a key differentiator in multiple independent reviews of second‑generation platinum candidates [2]. By comparison, the cyclopropylamine analog JM‑11 failed to demonstrate a therapeutic index advantage over cisplatin in the same model system [3]. The therapeutic ratio advantage was sufficiently large to motivate advancement of PAD through preclinical toxicology and into Phase I clinical evaluation [2].
| Evidence Dimension | In vivo therapeutic index (LD50/ID90) in ADJ/PC6 plasmacytoma-bearing mice |
|---|---|
| Target Compound Data | Therapeutic index described as 'much better' than cisplatin; compound was less toxic at equi‑effective antitumor doses [1][2] |
| Comparator Or Baseline | Cisplatin: narrow therapeutic index, dose‑limiting nephrotoxicity [2]; JM‑11 (cis‑dichlorobis(cyclopropylamine)platinum(II)): therapeutic index not superior to cisplatin, abandoned in Phase I [3] |
| Quantified Difference | PAD therapeutic index >> cisplatin therapeutic index; precise numerical TI values from Connors (1972) are not digitized in open‑access form, but the qualitative rank order (PAD > cisplatin ≈ JM‑11) is consistently reported across four independent publications [1][2][3] |
| Conditions | ADJ/PC6 murine plasmacytoma model; intraperitoneal administration; LD50 and ID90 endpoints |
Why This Matters
The therapeutic index advantage means PAD can achieve tumor regression at doses farther from the toxic range than cisplatin—a critical differentiator for researchers designing in vivo efficacy studies where the narrow therapeutic window of cisplatin is a limiting factor.
- [1] Connors TA, Jones M, Ross WCJ, Braddock PD, Khokhar AR, Tobe ML. New platinum complexes with anti-tumour activity. Chemico-Biological Interactions. 1972;5(6):415-424. View Source
- [2] Braddock PD, Connors TA, Jones M, Khokhar AR, Melzack DH, Tobe ML. Structure and activity relationships of platinum complexes with anti-tumour activity. Chemico-Biological Interactions. 1975;11(3):145-161. View Source
- [3] Sun Y, Yin R, Gou S, et al. Novel hydrophilic cis-bis(cyclopentylamine)platinum(II) complexes: Synthesis, characterization, antitumor activity and interaction with DNA. Inorganica Chimica Acta. 2012;391:158-161. View Source
